

Structural Analysis of Methyl 6-amino-3-bromopicolinate: A Technical Overview

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Compound of Interest

Compound Name: *Methyl 6-amino-3-bromopicolinate*

Cat. No.: *B070948*

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Abstract

Methyl 6-amino-3-bromopicolinate (CAS No. 178876-83-0) is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. A comprehensive understanding of its structural features is paramount for its effective utilization in synthetic chemistry. This technical guide provides a detailed overview of the structural analysis of **Methyl 6-amino-3-bromopicolinate**, compiling available spectroscopic and computational data. Due to the absence of publicly available single-crystal X-ray diffraction data, this guide focuses on characterization through spectroscopic methods and computational predictions.

Chemical Identity and Physical Properties

Methyl 6-amino-3-bromopicolinate is a solid at room temperature.^[1] Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	178876-83-0	[2] [3] [4]
Molecular Formula	C ₇ H ₇ BrN ₂ O ₂	[2] [3] [4]
Molecular Weight	231.05 g/mol	[2] [3] [4]
IUPAC Name	methyl 6-amino-3-bromo-2-pyridinecarboxylate	[1]
Synonym	Methyl 6-amino-3-bromopyridine-2-carboxylate	[2] [4]
Physical Form	Solid, Yellow Solid, Crystal - Powder	[1] [2]
Storage	Room Temperature, 4°C, protect from light, stored under nitrogen	[1] [4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **Methyl 6-amino-3-bromopicolinate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for determining the proton environment in the molecule. There appears to be some discrepancy in the reported chemical shifts in the available literature, which may be attributable to differences in solvents or experimental conditions.

Table 2.1: ¹H NMR Spectroscopic Data for **Methyl 6-amino-3-bromopicolinate**

Source	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
ChemicalBook	CDCl ₃ (400MHz)	7.60	d	8.72	H-4
6.47	d	7.88	H-5		
4.71	s	-NH ₂			
3.94	s	-OCH ₃			
ChemicalBook (Isomer)	CDCl ₃ (400MHz)	7.76	d	7.88	Aromatic H
7.34	d	7.92	Aromatic H		
5.23	s	-NH ₂			
3.94	s	-OCH ₃			

Note: The assignment of aromatic protons is based on typical pyridine substitution patterns. The broad singlet for the amino protons is characteristic.

As of the date of this document, no publicly available ¹³C NMR data for **Methyl 6-amino-3-bromopicolinate** has been found.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common method for this analysis.

Table 2.2: Mass Spectrometry Data for **Methyl 6-amino-3-bromopicolinate**

Technique	m/z	Ion	Source
ESI	231.0	[M+H] ⁺	[2]
ESI	231.2	[M+H] ⁺	[2]

Note: The presence of bromine would result in a characteristic isotopic pattern ($[M]^+$ and $[M+2]^+$ in approximately a 1:1 ratio), which is a key diagnostic feature.

Infrared (IR) Spectroscopy

While specific peak data for **Methyl 6-amino-3-bromopicolinate** is not readily available in the literature, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 2.3: Predicted IR Absorption Bands for **Methyl 6-amino-3-bromopicolinate**

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Mode
N-H (amine)	3500-3300	Stretching
C-H (aromatic)	3100-3000	Stretching
C-H (methyl)	2950-2850	Stretching
C=O (ester)	1730-1715	Stretching
C=C, C=N (aromatic)	1600-1450	Stretching
C-O (ester)	1300-1000	Stretching
C-Br	600-500	Stretching

Crystallographic Data

A thorough search of the Cambridge Structural Database (CSD) and other publicly available crystallographic databases did not yield any single-crystal X-ray diffraction data for **Methyl 6-amino-3-bromopicolinate**. Therefore, precise bond lengths, bond angles, and torsion angles from experimental crystal structures are not available at this time.

Computational Data

In the absence of experimental crystallographic data, computational chemistry provides valuable insights into the molecule's properties.

Table 4.1: Computational Data for **Methyl 6-amino-3-bromopicolinate**

Parameter	Value	Source
Topological Polar Surface Area (TPSA)	65.21 Å ²	[4]
LogP	1.2129	[4]
Hydrogen Bond Acceptors	4	[4]
Hydrogen Bond Donors	1	[4]
Rotatable Bonds	1	[4]

Experimental Protocols

Synthesis of Methyl 6-amino-3-bromopicolinate

A general procedure for the synthesis involves the bromination of Methyl 6-aminopicolinate.[2]

Protocol:

- Dissolution: Dissolve Methyl 6-aminopicolinate (1.0 eq) in a suitable solvent such as chloroform.
- Bromination: Slowly add a solution of bromine (1.0 eq) in the same solvent to the reaction mixture at room temperature.
- Reaction: Stir the mixture for an extended period (e.g., 40 hours).
- Work-up: Dilute the reaction mixture with chloroform and wash sequentially with a saturated sodium thiosulfate solution and water.
- Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure.
- Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield **Methyl 6-amino-3-bromopicolinate** as a yellow solid.[2]

NMR Spectroscopy

Protocol:

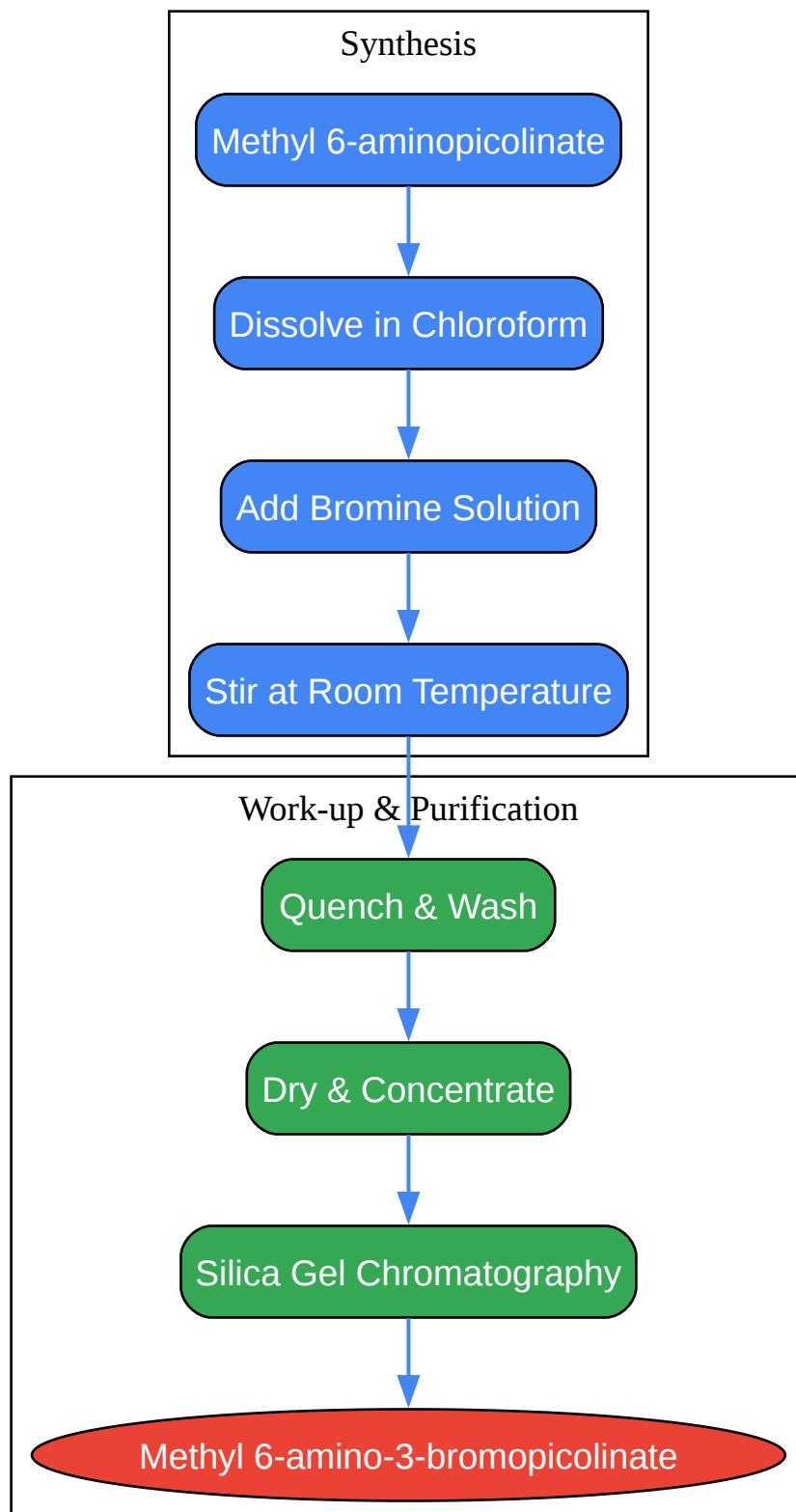
- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Data Acquisition: Acquire ^1H NMR spectra on a 300 MHz or 400 MHz spectrometer.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (ESI)

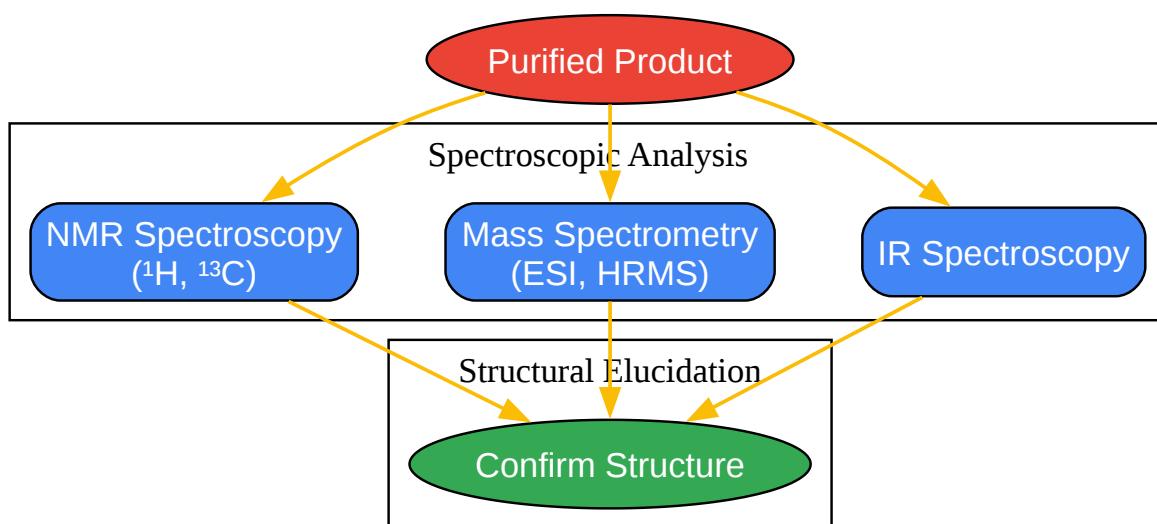
Protocol:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Infusion: Infuse the sample solution directly into the electrospray source of the mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

Visualizations

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Caption: Synthetic workflow for **Methyl 6-amino-3-bromopicolinate**.



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Caption: Experimental workflow for structural characterization.

Conclusion

The structural characterization of **Methyl 6-amino-3-bromopicolinate** is primarily based on spectroscopic techniques, including ¹H NMR and mass spectrometry, supplemented by computational predictions. While these methods provide substantial evidence for the compound's structure, the absence of single-crystal X-ray diffraction data precludes a definitive analysis of its solid-state conformation and precise geometric parameters. The conflicting ¹H NMR data reported in the literature highlights the need for careful and standardized experimental work. This guide provides a foundational understanding of the structural aspects of this important synthetic intermediate, which is crucial for its application in research and development.

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